5-Chloro-2-(4-ethoxy-benzoylamino)-benzoic acid
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Overview
Description
5-Chloro-2-(4-ethoxy-benzoylamino)-benzoic acid is an aromatic compound that features a chloro group, an ethoxy-benzoylamino group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-ethoxy-benzoylamino)-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amino group.
Acylation: Introduction of the ethoxy-benzoyl group through an acylation reaction.
Chlorination: Introduction of the chloro group.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-ethoxy-benzoylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The chloro group can be reduced to form a hydrogenated derivative.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxyl derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-Chloro-2-(4-ethoxy-benzoylamino)-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-ethoxy-benzoylamino)-benzoic acid involves its interaction with specific molecular targets. The chloro and ethoxy-benzoylamino groups can interact with enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-methoxy-benzoylamino)-benzoic acid
- 5-Chloro-2-(4-ethoxy-phenylamino)-benzoic acid
- 5-Chloro-2-(4-ethoxy-benzoyl)-benzoic acid
Uniqueness
5-Chloro-2-(4-ethoxy-benzoylamino)-benzoic acid is unique due to the presence of both the chloro and ethoxy-benzoylamino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14ClNO4 |
---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
5-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-2-22-12-6-3-10(4-7-12)15(19)18-14-8-5-11(17)9-13(14)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
HHQIOZNZSPKSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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